![molecular formula C8H8BrNO3 B1291808 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene CAS No. 885519-07-3](/img/structure/B1291808.png)
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene
Overview
Description
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also used in organic synthesis .
Synthesis Analysis
Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid . A Friedel Crafts acylation followed by a Clemmensen Reduction can be used when the group has more than two carbons .Molecular Structure Analysis
The molecular formula of 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene is C8H8BrNO3 . The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis
In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .Scientific Research Applications
Synthesis of Indole Derivatives
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene: is a precursor in the synthesis of indole derivatives, which are significant in the realm of natural products and pharmaceuticals . Indoles are integral to cell biology and are used in the treatment of various disorders, including cancer and microbial infections . The compound’s role in synthesizing indoles highlights its importance in medicinal chemistry.
Biological Activity Studies
The compound can be used to study the biological activity of indole derivatives. Indoles exhibit a range of biological properties such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Research into these activities can lead to the development of new drugs and therapies.
Organic Synthesis
In organic synthesis, 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene serves as a building block for complex molecules. It’s used in constructing pharmacologically active compounds, contributing to the diversity of medicinal chemistry .
Catalysis Research
This compound may also find applications in catalysis research. Its structure could be pivotal in studying catalytic processes that facilitate the formation of indole derivatives and other organic compounds .
Green Chemistry
The compound’s use in green synthetic organic chemistry is another area of application. Researchers can explore environmentally friendly synthesis routes that minimize waste and avoid toxic reagents .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-bromo-1-methoxy-2-methyl-3-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-7(10(11)12)3-6(9)4-8(5)13-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZNLELDRXUAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646167 | |
Record name | 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | |
CAS RN |
885519-07-3 | |
Record name | 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885519-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-methoxy-2-methyl-3-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646167 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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